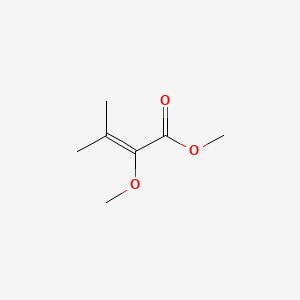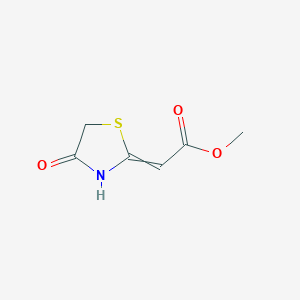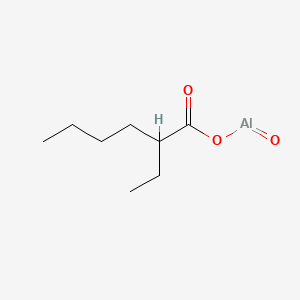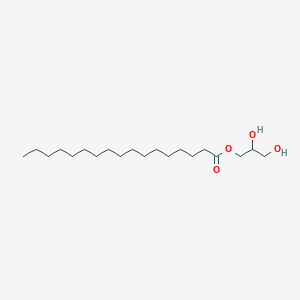
Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colorimetric indicator for Zn, Cu and Co, and a metal indicator in EDTA titration. Can also be used for flow injection analysis of zinc and copper.
Mecanismo De Acción
Target of Action
The primary targets of Zincon monosodium salt are Zn2+ and Cu2+ ions . These ions play crucial roles in various biochemical processes, including enzymatic reactions, protein structure, and cellular signaling.
Mode of Action
Zincon monosodium salt interacts with its targets (Zn2+ and Cu2+ ions) by forming a complex . This complex formation results in a change in the absorption spectrum of the compound, allowing for the spectrophotometric determination of these ions .
Pharmacokinetics
It is known to be soluble in aqueous alkali, slightly soluble in water and alcohol, and insoluble in other organic solvents .
Result of Action
The primary result of Zincon monosodium salt’s action is the formation of a colorimetric complex with Zn2+ and Cu2+ ions . This complex shows a prominent absorption band in the visible region, which can be used for the spectrophotometric determination of these ions .
Action Environment
The action of Zincon monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. It is known to react with its target ions in a pH range from 9.0 to 10.0 . Additionally, it is incompatible with strong oxidizing agents .
Propiedades
Número CAS |
56484-13-0 |
|---|---|
Fórmula molecular |
C20H16N4O6S |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+ |
Clave InChI |
OWQUYBAASOSGNO-NKFFIXGESA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |
Descripción física |
Purple solid; [Merck Index] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















